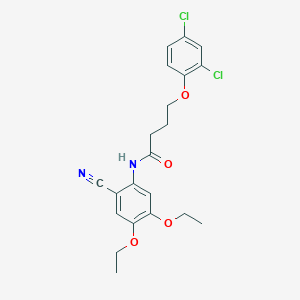![molecular formula C20H22ClNO5 B4302351 3-(4-chlorophenyl)-3-[(3,4-diethoxybenzoyl)amino]propanoic acid](/img/structure/B4302351.png)
3-(4-chlorophenyl)-3-[(3,4-diethoxybenzoyl)amino]propanoic acid
Übersicht
Beschreibung
3-(4-chlorophenyl)-3-[(3,4-diethoxybenzoyl)amino]propanoic acid, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). It has been shown to have potential therapeutic effects in cancer and other diseases.
Wirkmechanismus
3-(4-chlorophenyl)-3-[(3,4-diethoxybenzoyl)amino]propanoic acid works by inhibiting HDACs, which are enzymes that remove acetyl groups from histone proteins. Histones are proteins that package DNA in the nucleus of cells. Acetylation of histones is a key regulatory mechanism of gene expression. Inhibition of HDACs leads to an increase in histone acetylation, which can lead to changes in gene expression and cellular processes, such as apoptosis.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-3-[(3,4-diethoxybenzoyl)amino]propanoic acid has been shown to have several biochemical and physiological effects. In cancer cells, it can induce apoptosis and inhibit cell proliferation. It can also sensitize cancer cells to radiation and chemotherapy. In HIV-infected cells, it can inhibit viral replication. In malaria parasites, it can inhibit growth and development. In animal models of Alzheimer's disease, it can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-chlorophenyl)-3-[(3,4-diethoxybenzoyl)amino]propanoic acid is that it is a small molecule inhibitor, which makes it easier to study in vitro and in vivo. It has also been shown to have potential therapeutic effects in a variety of diseases, which makes it a promising candidate for drug development.
One limitation of 3-(4-chlorophenyl)-3-[(3,4-diethoxybenzoyl)amino]propanoic acid is that it is not selective for specific HDAC isoforms, which can lead to off-target effects. Additionally, the mechanism of action of HDAC inhibitors is not fully understood, which can make it difficult to predict their effects in different cell types and disease states.
Zukünftige Richtungen
There are several future directions for 3-(4-chlorophenyl)-3-[(3,4-diethoxybenzoyl)amino]propanoic acid research. One direction is to develop more selective HDAC inhibitors that target specific isoforms. This could lead to fewer off-target effects and more specific therapeutic effects. Another direction is to study the effects of 3-(4-chlorophenyl)-3-[(3,4-diethoxybenzoyl)amino]propanoic acid in combination with other drugs, such as radiation and chemotherapy. This could lead to more effective cancer treatments. Finally, more research is needed to understand the mechanism of action of HDAC inhibitors and their effects in different cell types and disease states. This could lead to the development of more effective and specific HDAC inhibitors for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-3-[(3,4-diethoxybenzoyl)amino]propanoic acid has been studied extensively for its potential therapeutic effects in cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. Additionally, it has been shown to sensitize cancer cells to radiation and chemotherapy, making them more susceptible to treatment.
In addition to cancer, 3-(4-chlorophenyl)-3-[(3,4-diethoxybenzoyl)amino]propanoic acid has also been studied for its potential therapeutic effects in other diseases, such as HIV, malaria, and Alzheimer's disease. It has been shown to inhibit the replication of the HIV virus and the growth of malaria parasites. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-3-[(3,4-diethoxybenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5/c1-3-26-17-10-7-14(11-18(17)27-4-2)20(25)22-16(12-19(23)24)13-5-8-15(21)9-6-13/h5-11,16H,3-4,12H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCFYHQLVGGLGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3-{[(3,4-diethoxyphenyl)carbonyl]amino}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![12,15,19-trioxa-2,9-diazapentacyclo[11.4.1.1~14,17~.0~2,10~.0~3,8~]nonadeca-3,5,7,9-tetraen-13-ol](/img/structure/B4302274.png)
![octahydro-2H-quinolizin-1-ylmethyl [(4-chloro-2-fluorophenoxy)sulfonyl]carbamate](/img/structure/B4302278.png)
![3-(4-methoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B4302284.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4302291.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B4302294.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(6-cyano-1,3-benzodioxol-5-yl)acetamide](/img/structure/B4302298.png)
![6-imino-1,8-dimethyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B4302306.png)

![N-[2-({[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}amino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B4302310.png)

![5'-(1,4-dioxaspiro[4.5]dec-2-yl)dihydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]-6',6'(5'H)-diol](/img/structure/B4302328.png)

![5-methyl-10,12-dioxatricyclo[7.2.1.0~2,7~]dodec-4-en-8-one](/img/structure/B4302339.png)
![N-[2-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B4302360.png)